HIV-1 Integrase Inhibition: Potency of a Key Derivative vs. Reference Inhibitor
The dihydroquinoline-3-carboxylic acid scaffold, for which 4,7-dihydroxyquinoline-3-carboxylic acid is the foundational core, is a validated pharmacophore for HIV-1 integrase inhibition. In a study by Sechi et al., a derivative of this scaffold (compound 2e) was synthesized and its activity compared directly to the established diketo acid inhibitor L-731,988. The derivative's potency was within 2-fold of the reference compound, confirming the scaffold's ability to productively engage the integrase active site [1].
| Evidence Dimension | Inhibition of HIV-1 Integrase Strand Transfer Activity |
|---|---|
| Target Compound Data | IC50 = 0.9 µM |
| Comparator Or Baseline | Reference diketo acid inhibitor L-731,988, IC50 = 0.54 µM |
| Quantified Difference | The derivative is 1.67-fold less potent than the reference in this assay. |
| Conditions | In vitro enzymatic assay measuring inhibition of HIV-1 integrase strand transfer catalytic activity. |
Why This Matters
This demonstrates that the 4,7-dihydroxyquinoline-3-carboxylic acid core is not merely a theoretical building block, but a core that can be elaborated to yield compounds with potent, on-target activity comparable to a known inhibitor, thereby justifying its procurement for antiviral drug discovery programs.
- [1] Sechi, M., et al. (2009). Design and synthesis of novel dihydroquinoline-3-carboxylic acids as HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2925-2935. View Source
